7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one
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Overview
Description
7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one is a synthetic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities, including anticoagulant, antibacterial, and insecticidal properties . The structure of this compound includes a benzopyran core with a dodecanoyl group at the 7th position and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one typically involves the acylation of 4-hydroxy-2H-1-benzopyran-2-one with dodecanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents or nucleophiles in organic solvents.
Major Products Formed
Scientific Research Applications
7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Anticoagulant Activity: Inhibits the synthesis of vitamin K-dependent clotting factors, thereby preventing blood clot formation.
Insecticidal Activity: Disrupts the normal functioning of the insect nervous system, leading to paralysis and death.
Antibacterial Activity: Interferes with bacterial cell wall synthesis, resulting in cell lysis and death.
Comparison with Similar Compounds
7-Dodecanoyl-4-hydroxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as:
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the dodecanoyl group, making it less hydrophobic and less biologically active.
7-Hydroxy-2H-1-benzopyran-2-one: Lacks the dodecanoyl group and has different biological activities.
7-Dodecanoyl-2H-1-benzopyran-2-one: Lacks the hydroxyl group at the 4th position, affecting its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
88331-60-6 |
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Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
7-dodecanoyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C21H28O4/c1-2-3-4-5-6-7-8-9-10-11-18(22)16-12-13-17-19(23)15-21(24)25-20(17)14-16/h12-15,23H,2-11H2,1H3 |
InChI Key |
OXYAAFQFZPTJOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)O |
Origin of Product |
United States |
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